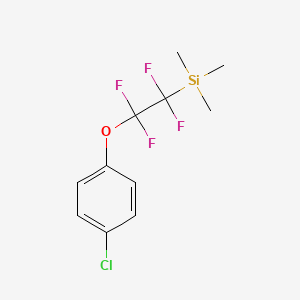

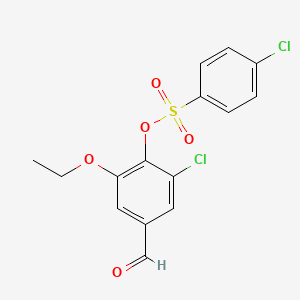

(2-(4-Chlorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Interference with Ortho Deprotonation of Halogenated Aromatics

(2-(4-Chlorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane and similar compounds exhibit interesting behavior in the presence of halogens. Studies show that bulky silyl substituents can impede the neighboring halogen's ability to move when attacked by a base. This interference is significant in understanding the reactivity and steric effects in organosilicon chemistry, particularly in the deprotonation of halogenated aromatic compounds (Heiss, Marzi, Mongin, & Schlosser, 2007).

Influence in Aromatic Reactivity

The reactivity of aromatic compounds is significantly altered by the presence of trimethylsilane groups. For instance, (2,4,6-Trimethoxyphenyl)trimethylsilane undergoes rapid acid cleavage compared to phenyltrimethylsilane. This highlights the role of trimethylsilane in modifying the reactivity of aromatic compounds, providing insights for organic synthesis and material science (Eaborn, Salih, & Walton, 1972).

Application in Microelectronics

Trimethylsilane-based processes, including those involving compounds like (2-(4-Chlorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane, are crucial in the microelectronics industry. They are used for depositing dielectric thin films in plasma-enhanced chemical vapor deposition (PECVD) systems. These films are vital in advanced device multilevel metal interconnection schemes, demonstrating the material's significance in electronics (Loboda, 1999).

Utility in Carbene Chemistry

In carbene chemistry, compounds like (2-(4-Chlorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane are essential. They are used to study the insertion reactions of various carbenes into C-H bonds. This research helps understand the mechanisms and kinetics of such reactions, providing valuable information for synthetic organic chemistry (Haszeldine, Pool, Tipping, & Watts, 1976).

Role in Organosilicon Chemistry

In organosilicon chemistry, reactions involving compounds like (2-(4-Chlorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane are studied to understand the behavior of silicon in various chemical environments. This includes exploring reactions with methoxotrimethylsilane, hexamethyldisilazane, and trimethylsilanol, which are pivotal in understanding the synthesis and properties of organosilicon compounds (Haszeldine, Tipping, & Watts, 1975).

Safety and Hazards

Propiedades

IUPAC Name |

[2-(4-chlorophenoxy)-1,1,2,2-tetrafluoroethyl]-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClF4OSi/c1-18(2,3)11(15,16)10(13,14)17-9-6-4-8(12)5-7-9/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTQESJMEAAUCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(C(OC1=CC=C(C=C1)Cl)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF4OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(4-Chlorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-chlorobenzyl)amino]-1-ethyl-1H-pyrazole-3-carboxylic acid](/img/structure/B2639600.png)

![N-(4-chlorophenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2639603.png)

![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2639607.png)

![2-[4-(Trifluoromethyl)phenyl]azepane](/img/structure/B2639615.png)

![2-[(2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid](/img/structure/B2639616.png)